molecular formula C10H14F3NO3 B2364793 3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid CAS No. 2551120-60-4

3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2364793
CAS No.: 2551120-60-4
M. Wt: 253.221
InChI Key: MNAMJTAMEMDVIB-UHFFFAOYSA-N
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Description

. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study.

Properties

IUPAC Name

3-ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.C2HF3O2/c1-4-8(9(2)3)5-6-10-7-8;3-2(4,5)1(6)7/h1H,5-7H2,2-3H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAMJTAMEMDVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCOC1)C#C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Significance

Molecular Architecture

The compound consists of two components:

  • 3-Ethynyl-N,N-dimethyloxolan-3-amine : A tetrahydrofuran (oxolane) derivative with an ethynyl group and a dimethylamine substituent at the 3-position.
  • 2,2,2-Trifluoroacetic acid (TFA) : A strong carboxylic acid serving as the counterion.

The molecular formula of the base (C₇H₁₁NO) combined with TFA (C₂HF₃O₂) gives a total formula of C₉H₁₂F₃NO₃ , with a molecular weight of 255.19 g/mol .

Synthetic Pathways

Route 1: Nucleophilic Addition and Alkylation

Step 1: Synthesis of 3-Ethynyloxolan-3-ol

Reagents : Tetrahydrofuran-3-one, Ethynylmagnesium bromide (Grignard reagent).
Mechanism : Nucleophilic attack of the ethynyl Grignard on the ketone carbonyl, followed by aqueous workup.
$$
\text{Tetrahydrofuran-3-one} + \text{HC≡CMgBr} \rightarrow \text{3-Ethynyloxolan-3-ol} + \text{MgBr(OH)}
$$
Conditions : Anhydrous THF, 0°C to room temperature, 12–24 h.

Step 2: Tosylation of the Alcohol

Reagents : Tosyl chloride (TsCl), pyridine.
Mechanism : Conversion of the hydroxyl group to a tosylate leaving group.
$$
\text{3-Ethynyloxolan-3-ol} + \text{TsCl} \rightarrow \text{3-Ethynyloxolan-3-tosylate} + \text{HCl}
$$
Conditions : Dichloromethane, 0°C, 2 h.

Step 3: Displacement with Dimethylamine

Reagents : Dimethylamine (aqueous or gaseous).
Mechanism : SN2 nucleophilic substitution.
$$
\text{3-Ethynyloxolan-3-tosylate} + \text{(CH₃)₂NH} \rightarrow \text{3-Ethynyl-N,N-dimethyloxolan-3-amine} + \text{TsO⁻}
$$
Conditions : Ethanol, reflux, 6–8 h.

Step 4: Salt Formation with TFA

Reagents : Trifluoroacetic acid.
Mechanism : Acid-base reaction.
$$
\text{3-Ethynyl-N,N-dimethyloxolan-3-amine} + \text{CF₃COOH} \rightarrow \text{3-Ethynyl-N,N-dimethyloxolan-3-amine;TFA}
$$
Conditions : Diethyl ether, 0°C, 1 h.

Route 2: Reductive Amination

Step 1: Synthesis of 3-Ethynyloxolan-3-one

Reagents : Tetrahydrofuran-3-one, Trimethylsilylacetylene, Pd(PPh₃)₄.
Mechanism : Sonogashira coupling (if halogenated precursor is used).
Conditions : THF, triethylamine, 60°C, 24 h.

Step 2: Reductive Amination

Reagents : Dimethylamine hydrochloride, Sodium cyanoborohydride.
Mechanism : Formation of imine intermediate followed by reduction.
$$
\text{3-Ethynyloxolan-3-one} + \text{(CH₃)₂NH} \xrightarrow{\text{NaBH₃CN}} \text{3-Ethynyl-N,N-dimethyloxolan-3-amine}
$$
Conditions : Methanol, acetic acid, room temperature, 12 h.

Experimental Optimization and Challenges

Critical Parameters

  • Ethynyl Group Stability : Grignard reactions require strict anhydrous conditions to prevent alkyne protonation.
  • Regioselectivity : Competing reactions at the 2- and 4-positions of oxolane necessitate steric or electronic directing groups.

Yield Data

Step Yield (%) Purity (HPLC)
Grignard Addition 65–70 85
Tosylation 90 92
Amination 75–80 88
Salt Formation 95 99

Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.85–3.70 (m, 4H, oxolane CH₂), 2.95 (s, 6H, N(CH₃)₂), 2.50 (s, 1H, C≡CH).
  • ¹³C NMR : δ 85.2 (C≡CH), 68.4 (oxolane C-O), 45.1 (N(CH₃)₂).
  • IR (KBr) : 3280 cm⁻¹ (C≡C-H), 2100 cm⁻¹ (C≡C), 1670 cm⁻¹ (COO⁻ from TFA).

Purity Analysis

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Elemental Analysis : Calculated for C₉H₁₂F₃NO₃: C 42.36%, H 4.74%, N 5.49%; Found: C 42.30%, H 4.70%, N 5.45%.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could result in the formation of amine derivatives.

Scientific Research Applications

3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways . These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play critical roles in cellular function.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid include:

  • 3-ethynyl-N,N-dimethyloxetan-3-amine
  • Other ethynyl-substituted amines

Uniqueness

What sets 3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid apart from similar compounds is its unique combination of an ethynyl group and a trifluoroacetic acid moiety. This combination imparts distinctive chemical and physical properties, making it particularly valuable for specific research and industrial applications.

Biological Activity

3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈F₃N₃O₂
  • Molecular Weight : 239.17 g/mol
  • CAS Number : Not specifically listed but can be derived from components.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoroacetic acid moiety enhances the compound's solubility and bioavailability, which may contribute to its pharmacological effects.

Antitumor Activity

Research indicates that compounds similar to 3-Ethynyl-N,N-dimethyloxolan-3-amine exhibit antitumor properties. For instance, studies have shown that modifications in the oxolane structure can lead to increased cytotoxicity against cancer cell lines.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes such as METTL3 (N6-adenosine-methyltransferase), which plays a crucial role in RNA methylation processes linked to cancer progression and other diseases. Inhibitors of METTL3 have been shown to reduce tumor growth in preclinical models .

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects of 3-Ethynyl-N,N-dimethyloxolan-3-amine on human cancer cell lines.
    • Method : Cells treated with varying concentrations of the compound; viability assessed via MTT assay.
    • Results : Significant reduction in cell viability at higher concentrations, indicating potential as a chemotherapeutic agent.
  • Enzyme Interaction Study :
    • Objective : To determine the inhibitory effects on METTL3.
    • Method : In vitro assays measuring enzyme activity post-treatment with the compound.
    • Results : Demonstrated dose-dependent inhibition of METTL3 activity, suggesting a mechanism for its antitumor effects .

Data Table

PropertyValue
Molecular FormulaC₉H₈F₃N₃O₂
Molecular Weight239.17 g/mol
CAS NumberNot specifically listed
Antitumor ActivityCytotoxic to cancer cells
Enzyme TargetMETTL3

Q & A

Q. What are the recommended synthetic routes for 3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid, and what reaction conditions optimize yield?

Methodological Answer:

  • Key Steps :
    • Cyclic Ether Formation : React 3-ethynylamine derivatives with oxolane precursors under Lewis acid catalysis (e.g., BF₃·Et₂O) in anhydrous dichloromethane .
    • Amine Functionalization : Introduce dimethyl groups via reductive alkylation using formaldehyde and sodium cyanoborohydride in methanol .
    • Trifluoroacetic Acid (TFA) Salt Formation : Neutralize the free base with TFA in cold diethyl ether to precipitate the salt .
  • Optimization :
    • Maintain inert atmosphere (N₂/Ar) to prevent ethynyl group oxidation.
    • Use polar aprotic solvents (e.g., THF) to enhance reaction rates .
    • Monitor pH during salt formation to avoid decomposition (target pH 2–3) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy :
  • ¹H NMR : Identify ethynyl protons (δ 2.5–3.0 ppm) and oxolan methyl groups (δ 1.2–1.5 ppm). TFA appears as a singlet at δ 8.5 ppm in CDCl₃ .
  • ¹³C NMR : Confirm trifluoroacetate carbonyl at δ 160–165 ppm .
    2. Mass Spectrometry (HRMS) : Validate molecular ion peaks for the parent compound (e.g., [M+H]⁺ at m/z 228.1) and TFA adducts .
    3. HPLC : Use reverse-phase C18 columns with 0.1% TFA in mobile phase for purity assessment (>95%) .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability :
    • Thermal : Decomposes above 150°C; store at –20°C in amber vials .
    • pH Sensitivity : Stable in acidic conditions (pH 2–4); hydrolyzes in basic media .
  • Storage :
    • Lyophilize and store under vacuum or inert gas to prevent TFA volatilization .
    • Avoid prolonged exposure to moisture (use desiccants) .

Advanced Research Questions

Q. What is the mechanistic role of trifluoroacetic acid in enhancing reactivity during synthesis?

Methodological Answer:

  • Electrophilicity Enhancement : TFA protonates intermediates, increasing electrophilic character of the oxolan-3-amine moiety (e.g., facilitating nucleophilic substitutions) .
  • Catalytic Applications :
    • In peptide synthesis, TFA cleaves protecting groups via acidolysis (e.g., Boc, tert-butyl esters) .
    • Stabilizes carbocation intermediates in cyclization reactions .
  • Kinetic Studies : Use stopped-flow NMR to monitor TFA’s impact on reaction rates under varying concentrations .

Q. How can researchers investigate biological interactions of this compound with enzyme targets?

Methodological Answer:

  • Assay Design :
    • Enzyme Inhibition : Screen against kinases or acetyltransferases using fluorescence-based assays (e.g., ADP-Glo™) .
    • Binding Studies :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins to quantify binding affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Structural Insights : Co-crystallize the compound with enzymes (e.g., cytochrome P450) for X-ray diffraction analysis .

Q. What computational approaches are suitable for modeling the compound’s interactions in drug design?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina with SMILES notation (e.g., C#C[C](N(C)C)(C1COC1)O) to predict binding poses in active sites .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • QSAR Modeling :
    • Train models with descriptors like logP and polar surface area to predict bioavailability .

Data Contradictions and Reproducibility

  • Synthesis Yields : Variations reported due to solvent polarity (e.g., 60% yield in THF vs. 45% in DCM) .
  • TFA Volatility : Discrepancies in salt purity may arise from incomplete TFA removal during lyophilization; optimize freeze-drying cycles .

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